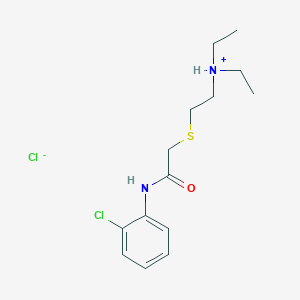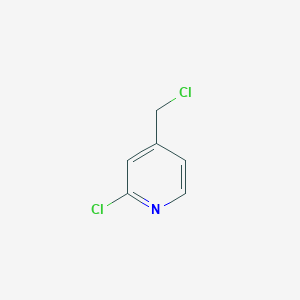
2-氯-4-(氯甲基)吡啶
概述
描述
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves selective chlorination reactions under mild conditions. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting the selective and efficient chlorination processes involved in synthesizing such compounds (Xia Liang, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyridine derivatives is characterized by specific NMR and IR spectroscopy, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, where the structure was confirmed by 1H NMR and IR spectroscopy. This indicates the importance of spectroscopic methods in determining the molecular structure of such compounds.
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including successive chlorination and condensation processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine by successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, showcasing the compound's reactivity and the complexity of its chemical transformations (Shen Li, 2012).
Physical Properties Analysis
The physical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are influenced by their molecular structure and the substituents present. For example, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives reveal the impact of different substituents on the compound's physical properties, including its crystallization behavior and hydrogen-bonding interactions (Sen Ma et al., 2018).
科学研究应用
吡啶的季铵化:用于季铵化吡啶并将其转化为与TCNQ形成复杂盐,测量其电阻率。这种应用在聚合物研究中对电导率的研究中具有重要意义(Bruce & Herson, 1967)。
合成新型二核铑(III)配合物:在无机化学领域,用于合成新型二核铑(III)配合物,通过NMR光谱和质谱进行表征(Shinkawa et al., 1995)。
药物合成中间体:改良的衍生物合成,如2-氯甲基-4-甲磺酰基-3-甲基吡啶,用作合成治疗GERD溃疡和相关疾病的药物Dexlansoprazole的中间体(Gilbile, Bhavani, & Vyas, 2017)。
选择性氯化试剂:在研究应用中也被认为是一种高度选择性的氯化试剂(Liang, 2007)。
除草剂合成:合成高效除草剂如三氟磺酰氨基(Hang-dong, 2010)的关键中间体。
吡啶o-喹啉二甲烷类似物的制备:用作科学研究中各种吡啶o-喹啉二甲烷类似物的前体(Carly, Cappelle, Compernolle, & Hoornaert, 1996)。
催化和药物研究:2-氯-4-(氯甲基)吡啶的各种衍生物用于催化剂、药物化合物的合成以及研究其生物活性(Zhu & Shi, 2011)。
非致癌性研究:还进行了生物学试验以确定其致癌性,发现2-(氯甲基)吡啶盐酸盐对大鼠或小鼠不具有致癌性(National Toxicology Program, 1979)。
安全和危害
- Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .
属性
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)pyridine | |
CAS RN |
101990-73-2 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

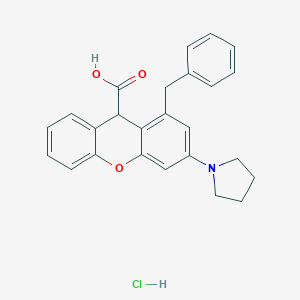
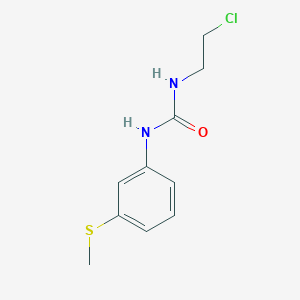
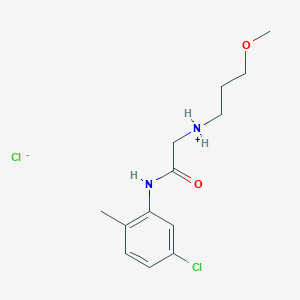
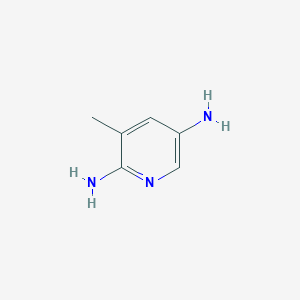
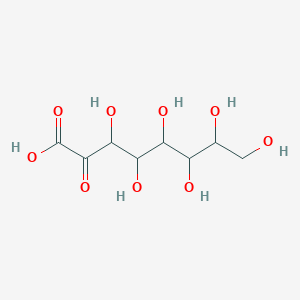
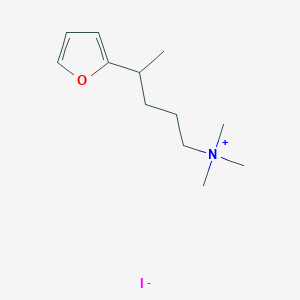
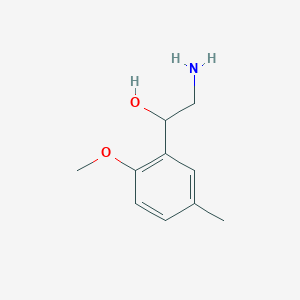
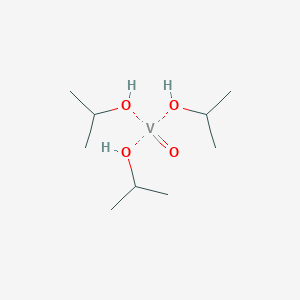
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
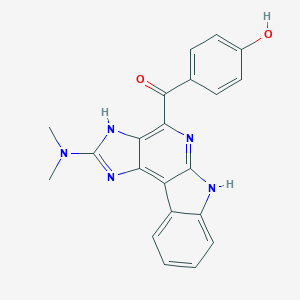
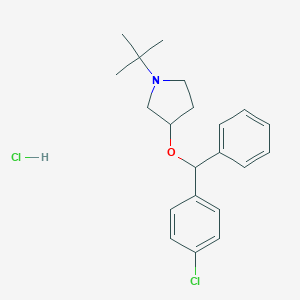
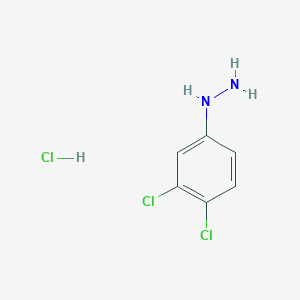
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
